Flunixin methyl ester

Description

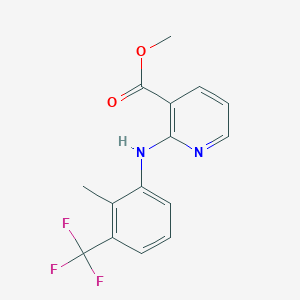

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-9-11(15(16,17)18)6-3-7-12(9)20-13-10(14(21)22-2)5-4-8-19-13/h3-8H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKASBHLSNBJQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146344 | |

| Record name | Methyl 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75369-63-0 | |

| Record name | Methyl 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75369-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation of Flunixin Methyl Ester

Identification of Flunixin (B1672893) Methyl Ester as a Metabolite

While flunixin itself is a well-characterized non-steroidal anti-inflammatory drug (NSAID), flunixin methyl ester is primarily considered in the context of its metabolic relationship to the parent compound, flunixin.

Direct detection of this compound in biological matrices such as rat excreta has not been extensively documented in publicly available scientific literature. Metabolic studies have predominantly focused on the detection of flunixin and its subsequent metabolites following the administration of flunixin meglumine (B1676163). It is plausible that if this compound were administered, it would be rapidly hydrolyzed to flunixin in the body, making the detection of the ester form in excreta challenging. Studies have shown that flunixin and its metabolites can be detected in the urine of various species, including pigs, for extended periods. nih.gov

Metabolite profiling studies have consistently identified flunixin and its hydroxylated and conjugated derivatives as the major metabolites. Following administration, flunixin is the primary circulating compound, which then undergoes further biotransformation. The analytical methods employed in these studies, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are designed to detect flunixin and its known metabolites. nih.gov

Enzymatic Biotransformation Pathways of Flunixin and its Esters

The biotransformation of flunixin and its esters is a multi-step process involving several key enzyme families. These pathways are crucial for the detoxification and excretion of the compound.

Once this compound is hydrolyzed to flunixin, the subsequent major metabolic pathway is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using equine liver microsomes have identified that members of the CYP3A family and CYP1A1 are the primary enzymes responsible for the formation of 5-hydroxyflunixin, the main metabolite of flunixin. madbarn.com The CYP3A family of enzymes is known for its broad substrate specificity, metabolizing a wide range of xenobiotics. nih.gov Similarly, CYP1A1 is involved in the metabolism of various compounds, including environmental toxins and drugs. scbt.com

Table 1: Cytochrome P450 Enzymes Involved in Flunixin Hydroxylation

| Enzyme Family | Specific Isoforms (example) | Role in Flunixin Metabolism |

| Cytochrome P450 1A | CYP1A1 | Catalyzes the hydroxylation of flunixin to 5-hydroxyflunixin. |

| Cytochrome P450 3A | CYP3A Family | Plays a major role in the hydroxylation of flunixin. |

This table summarizes the key Cytochrome P450 enzymes responsible for the hydroxylation of flunixin, the active form of this compound.

The initial and critical step in the metabolism of this compound is the hydrolysis of the methyl ester bond to yield the pharmacologically active parent compound, flunixin, and methanol (B129727). This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES). mdpi.com These enzymes are ubiquitously present in various tissues, with high concentrations found in the liver, plasma, and small intestine. nih.gov

Following hydroxylation, flunixin and its hydroxylated metabolite, 5-hydroxyflunixin, can undergo further conjugation reactions, primarily glucuronidation. This is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which involves the transfer of glucuronic acid to the drug molecule. nih.gov This process significantly increases the water solubility of the metabolites, facilitating their excretion in urine and bile. xenotech.com While several UGT isoforms exist, the specific UGTs involved in the glucuronidation of flunixin have not been definitively identified. However, it is a common pathway for the elimination of many NSAIDs. nih.gov

Kinetics of Metabolite Formation and Depletion

The formation of 5-hydroxy flunixin from flunixin in equine liver microsomes follows specific kinetic patterns. Studies have shown that the concentration of 5-OH flunixin increases linearly as the concentration of flunixin meglumine ranges from 5 to 200 μM, which is indicative of first-order kinetics within this range. escholarship.orgnih.gov However, at substrate concentrations exceeding 200 μM, the rate of 5-OH flunixin formation begins to decline, suggesting substrate inhibition. nih.govescholarship.org This phenomenon, where the metabolic rate decreases at higher substrate concentrations, may be due to mechanistic inhibition, where the metabolites generated in the biotransformation process inhibit further metabolism of the parent compound. nih.gov

Furthermore, the metabolism of flunixin meglumine by specific equine cytochrome P450 enzymes, namely CYP1A1 and CYP3A93, has been shown to exhibit a biphasic kinetic profile. nih.gov This suggests the presence of two distinct substrate binding sites on these enzymes, contributing to a more complex metabolic process than simple first-order kinetics. nih.gov

Below is an interactive data table summarizing the kinetic parameters of 5-OH flunixin formation in equine liver microsomes.

| Substrate Concentration (Flunixin Meglumine) | Kinetic Profile of 5-OH Flunixin Formation | Implication |

| 5 - 200 μM | Linear increase (First-order kinetics) | Rate of metabolism is proportional to the drug concentration. |

| > 200 μM | Decline in formation rate | Suggests substrate inhibition at higher concentrations. |

| Metabolism by CYP1A1 and CYP3A93 | Biphasic kinetics | Indicates two substrate binding sites on the enzymes. |

Species-Specific Metabolic Differences Relevant to Flunixin Esters

Significant variations in the metabolism of flunixin have been observed across different animal species, which would be relevant to the disposition of flunixin esters. These differences can be attributed to variations in the activity and expression of metabolic enzymes, such as the cytochrome P450 system.

In horses, as previously mentioned, the metabolism to 5-OH flunixin is a primary pathway. nih.gov However, in cattle, age and sex can influence the rate of flunixin metabolism. One study found that cows had lower concentrations of cytochrome P450 and reduced NADPH-P450 reductase activity, leading to a lower rate of 5-OH flunixin formation compared to steers and heifers. nih.gov This age-related decrease in metabolic capacity may contribute to a higher incidence of violative flunixin residues in older dairy cows. nih.gov

The rate of metabolism can also differ between individual animals within the same species. Noticeable differences in the rate of flunixin metabolism have been observed in microsomes harvested from different horses. nih.gov These individual variations can be due to factors such as age, co-administration of other drugs that can induce or inhibit metabolic enzymes, dietary components, and genetic polymorphisms. nih.gov

The table below provides a comparative overview of flunixin metabolism in different species.

| Species | Key Metabolic Characteristics | Factors Influencing Metabolism |

| Horse | Primary metabolite is 5-OH flunixin. nih.gov Metabolism is catalyzed by CYP3A and CYP1A1 enzymes. nih.gov | Individual variations exist. nih.gov |

| Cattle | Metabolism to 5-OH flunixin. nih.gov Older cows exhibit a lower rate of metabolism compared to younger cattle. nih.gov | Age and sex. nih.gov |

Mechanistic and Comparative Pharmacological Research on Flunixin and Its Ester Derivatives

Molecular Mechanisms of Action of Flunixin (B1672893) (Parent Compound)

Flunixin is a potent, non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through several molecular mechanisms, primarily centered on the inhibition of cyclooxygenase enzymes and the subsequent modulation of inflammatory signaling pathways.

The principal mechanism of action of flunixin is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Flunixin is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms to a similar degree. nih.gov

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in various physiological functions, including the protection of the gastrointestinal mucosa and maintenance of renal blood flow. nih.gov

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli. nih.gov The inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs. nih.gov

By inhibiting both COX isoforms, flunixin effectively reduces the production of prostaglandins, such as prostaglandin E2 (PGE2), thereby alleviating the signs of inflammation. nih.gov The non-selective nature of flunixin's COX inhibition is a critical aspect of its pharmacological profile.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Flunixin

| Enzyme | IC50 (μM) | Description |

|---|---|---|

| COX-1 | 0.55 | Concentration of flunixin meglumine (B1676163) required to inhibit 50% of COX-1 activity. |

| COX-2 | 3.24 | Concentration of flunixin meglumine required to inhibit 50% of COX-2 activity. |

Data sourced from MedchemExpress.com medchemexpress.com

Beyond its direct inhibition of COX enzymes, flunixin has been shown to influence other inflammatory signaling pathways. Research indicates that flunixin can inhibit the activation of the transcription factor nuclear factor kappa B (NF-κB). google.com NF-κB plays a crucial role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). google.com

The ability of flunixin to inhibit NF-κB activation provides an additional mechanism for its anti-inflammatory effects, independent of its action on prostaglandin synthesis. google.com This may contribute to its efficacy in conditions associated with severe inflammation and endotoxemia. google.com

Investigation of Flunixin Methyl Ester's Pharmacodynamic Profile

There is a lack of specific data from in vitro receptor binding and enzyme inhibition assays for this compound. Such studies would be necessary to determine its affinity for various receptors and its inhibitory potency against enzymes like COX-1 and COX-2.

Similarly, there is no readily available information from cell-based assays that have specifically evaluated the ability of this compound to modulate inflammatory responses. These assays would be crucial to understand its effects on the production of inflammatory mediators, such as cytokines and nitric oxide, in different cell types.

Interplay with Endogenous Systems

Due to the absence of specific research on this compound, its interplay with endogenous systems has not been characterized. The pharmacological activity of its parent compound, flunixin, is known to be influenced by factors such as plasma protein binding and metabolism. Flunixin is highly protein-bound in the serum of various species. It is metabolized in the liver, with 5-hydroxy flunixin being a major metabolite. nih.gov The extent to which esterification would alter these interactions remains to be determined through dedicated scientific investigation.

Interaction with the L-Arginine-Nitric Oxide (NO) System in Analgesia Models

Research into the analgesic mechanisms of flunixin has explored its interaction with the L-arginine-nitric oxide (NO) signaling pathway. The overproduction of nitric oxide at the site of inflammation is known to contribute to hyperalgesia. Studies have investigated whether flunixin's pain-relieving effects are, in part, mediated by modulating this system.

A key preclinical study utilized a carrageenan-induced hyperalgesia model in rats to investigate the role of the L-arginine-NO system in the analgesic effect of flunixin meglumine. In this model, inflammation and heightened pain sensitivity are induced by injecting carrageenan into the rat's hind paw. The paw withdrawal threshold, a measure of pain sensitivity, was determined using an electronic von Frey apparatus.

The study revealed that pre-treatment with flunixin meglumine or the non-selective nitric oxide synthase (NOS) inhibitor NG-nitro-L-arginine methyl ester (L-NAME) both produced significant antinociception. When a sub-effective dose of L-NAME was administered alongside flunixin meglumine, the resulting antinociceptive effect was significantly enhanced compared to flunixin meglumine alone. Conversely, the administration of L-arginine, the substrate for NO production, significantly diminished the analgesic effects of both flunixin meglumine and the combination of flunixin meglumine and L-NAME. These findings suggest that the inhibition of NO production may be an important component of the analgesic mechanism of flunixin.

Table 1: Effect of Flunixin Meglumine and L-NAME on Carrageenan-Induced Hyperalgesia in Rats

| Treatment Group | Key Finding |

|---|---|

| Flunixin Meglumine (FM) | Produced significant antinociception. |

| L-NAME (NOS Inhibitor) | Produced significant antinociception. |

| FM + Sub-effective dose of L-NAME | Antinociceptive effect was significantly increased compared to FM alone. |

| L-Arginine | Significantly reduced the antinociceptive effects of both FM and the FM + L-NAME combination. |

Modulation of Oxidative Stress Markers

Flunixin and its derivatives have been investigated for their ability to modulate markers of oxidative stress, which is often associated with inflammation and tissue damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses.

In a study involving calves undergoing disbudding with caustic paste, the administration of flunixin meglumine was found to support the antioxidant system and reduce oxidative stress. The group receiving flunixin meglumine showed higher total antioxidant capacity (TAC) compared to the untreated group. While not statistically significant, the levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, were lower in the flunixin-treated group.

Another study in bitches undergoing ovariohysterectomy compared the effects of flunixin meglumine and meloxicam on postoperative oxidative stress. The results indicated that neither drug significantly altered the levels of malondialdehyde (MDA), a marker of lipid peroxidation, or glutathione (GSH), a key intracellular antioxidant. However, the antioxidant potential (AOP) was higher at 2.5 hours post-surgery in both the flunixin meglumine and meloxicam groups compared to the control group.

Furthermore, in a model of copper-induced testicular damage in rats, which is associated with significant oxidative stress, treatment with flunixin meglumine was shown to mitigate these effects. The administration of copper led to an increase in testicular lipid peroxidation and a decrease in antioxidant enzyme concentrations. Co-treatment with flunixin meglumine significantly attenuated these changes, demonstrating its antioxidant benefits in this model. The effects of flunixin meglumine were comparable to those of chrysin, a natural antioxidant.

Table 2: Modulation of Oxidative Stress Markers by Flunixin Meglumine in Various Preclinical Models

| Oxidative Stress Marker | Model | Effect of Flunixin Meglumine |

|---|---|---|

| Total Antioxidant Capacity (TAC) | Disbudding in calves | Increased |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Disbudding in calves | Lowered (not statistically significant) |

| Antioxidant Potential (AOP) | Post-ovariohysterectomy in bitches | Increased at 2.5 hours post-surgery |

| Malondialdehyde (MDA) | Post-ovariohysterectomy in bitches | No significant difference |

| Glutathione (GSH) | Post-ovariohysterectomy in bitches | No significant difference |

| Lipid Peroxidation | Copper-induced testicular damage in rats | Decreased |

| Antioxidant Enzyme Concentrations | Copper-induced testicular damage in rats | Increased |

Comparative Pharmacological Investigations of Flunixin and its Derivatives

Differences in Target Engagement and Potency with Other NSAIDs

Comparative studies have been conducted to evaluate the pharmacological profile of flunixin relative to other non-steroidal anti-inflammatory drugs (NSAIDs), such as meloxicam and ketoprofen. These investigations highlight differences in their potency and effects on various targets involved in the inflammatory cascade.

In a study on the smooth muscle motility of the gastrointestinal tract in cattle, flunixin meglumine demonstrated a significantly greater inhibitory effect than meloxicam. nih.gov Based on IC50 values, flunixin's inhibitory effect was several times greater than that of meloxicam in the abomasum, ileum, and different sections of the colon. nih.gov This suggests that flunixin is more potent in inhibiting smooth muscle activity in these tissues. nih.gov

A comparative study in horses using a carrageenan-induced acute inflammation model found that flunixin was a more potent inhibitor of exudate prostaglandin E2 (PGE2) than ketoprofen, as indicated by a lower EC50 value for flunixin. nih.gov Both drugs effectively inhibited serum thromboxane B2 (TxB2) synthesis for up to 24 hours with no significant differences between them. nih.gov However, ketoprofen showed a higher maximal effect (Emax) for the inhibition of β-glucuronidase, an enzyme released during inflammation. nih.gov

In neonatal piglets undergoing castration and tail-docking, flunixin was found to be more effective than meloxicam and ketoprofen in alleviating processing-associated pain. plos.org Flunixin provided the greatest reduction in plasma cortisol levels and maintained the inhibition of PGE2 for over 24 hours. plos.org In contrast, meloxicam was considered inferior in providing analgesia in this model. plos.org However, a study on mild visceral post-operative pain in horses found that meloxicam and ketoprofen provided a similar level of analgesia to flunixin meglumine. mdpi.comresearchgate.net

Table 3: Comparative Potency and Efficacy of Flunixin and Other NSAIDs

| Parameter | Comparison | Model System | Finding |

|---|---|---|---|

| Inhibition of GI Smooth Muscle Motility | Flunixin vs. Meloxicam | Bovine gastrointestinal tissue | Flunixin is significantly more potent than meloxicam. nih.gov |

| Inhibition of PGE2 | Flunixin vs. Ketoprofen | Carrageenan-induced inflammation in horses | Flunixin is a more potent inhibitor of PGE2. nih.gov |

| Inhibition of Serum TxB2 | Flunixin vs. Ketoprofen | Carrageenan-induced inflammation in horses | Both drugs showed marked and similar inhibition. nih.gov |

| Analgesia for Processing Pain | Flunixin vs. Meloxicam vs. Ketoprofen | Neonatal piglets | Flunixin was the most effective, followed by ketoprofen; meloxicam was inferior. plos.org |

| Analgesia for Mild Visceral Pain | Flunixin vs. Meloxicam vs. Ketoprofen | Post-operative pain in horses | All three NSAIDs provided a similar level of analgesia. mdpi.comresearchgate.net |

| COX Isoform Inhibition | Flunixin vs. Ketoprofen | Ex vivo assays in dairy cows | Both inhibit COX-1 and COX-2, with a preference for COX-1, and have similar effects. nih.gov |

Pre-clinical Models for Investigating Mechanistic Responses in Vivo

A variety of pre-clinical in vivo models have been instrumental in elucidating the mechanistic responses to flunixin and its derivatives. These models are designed to simulate specific aspects of pain and inflammation, allowing for a detailed investigation of the drug's pharmacological effects.

One commonly used model is the carrageenan-induced inflammation model . This involves injecting carrageenan into the subcutaneous tissue of animals, such as horses, to induce an acute inflammatory response. This model allows for the evaluation of a drug's anti-inflammatory properties by measuring markers like prostaglandin E2 (PGE2) and thromboxane B2 (TxB2) in the resulting exudate and serum. nih.gov

Post-operative pain models are also widely used to assess the analgesic efficacy of drugs like flunixin. For instance, studies have been conducted in neonatal piglets undergoing routine castration and tail-docking and in horses following inguinal castration. plos.orgmdpi.comresearchgate.net In these models, pain is assessed through a combination of physiological measures, such as plasma cortisol concentrations, and behavioral observations. plos.org

To investigate the effects on specific organ systems, models of induced organ damage are employed. An example is the copper-induced testicular damage model in rats. This model is used to study the protective effects of flunixin against oxidative stress and apoptosis in the reproductive system.

Furthermore, physiologically based pharmacokinetic (PBPK) models have been developed for flunixin in species like cattle and swine. researchgate.netnih.gov These are computational models that simulate the absorption, distribution, metabolism, and excretion of the drug in the body. researchgate.netnih.gov PBPK models are valuable tools for predicting tissue residues and withdrawal intervals, particularly for different formulations and routes of administration. researchgate.netnih.gov

Environmental Fate and Degradation of Flunixin and Its Esters

Environmental Distribution and Transport Mechanisms

The distribution of flunixin (B1672893) and its esters in the environment is largely governed by their interactions with soil and sediment matrices. These interactions dictate the extent to which the compounds are retained in the solid phase or transported into aquatic systems.

The sorption of flunixin to agricultural soils is a key factor controlling its environmental mobility. Research conducted on five different agricultural soils demonstrated that flunixin sorption is generally linear, with linear sorption coefficients (Kd) ranging from 8 to 112 L kg⁻¹. nih.gov The extent of sorption is strongly influenced by soil properties. A study found strong positive correlations between flunixin sorption coefficients and the soil's clay content, total nitrogen, and organic carbon content. nih.gov

Desorption studies indicate that a small fraction of the bound flunixin (3-10% of the total sorbed amount) is reversible. nih.gov This reversibly bound portion exhibits non-hysteretic character, suggesting it has a low affinity for the soil and can be readily released back into the soil solution, making it available for transport or degradation. nih.gov

Table 1: Flunixin Sorption Correlation with Soil Properties

| Soil Property | Pearson Correlation Coefficient (r) with Sorption |

|---|---|

| Clay Content | 0.8693 nih.gov |

| Total Nitrogen | 0.7998 nih.gov |

| Organic Carbon | 0.6291 nih.gov |

Partitioning describes the distribution of a chemical between the solid (soil or sediment) and liquid (water) phases. For flunixin, its sorption characteristics indicate it will partition between soil and water, with the extent determined by the soil's physical and chemical properties. nih.gov Due to their use and subsequent excretion, NSAIDs are frequently identified in environmental matrices beyond just soil, including sewage sludge and river sediments. sci-hub.seresearchgate.net The process of sorption onto sludge can be a significant factor in the removal of such compounds during wastewater treatment. researchgate.net The presence of flunixin and other pharmaceuticals in sediments confirms that partitioning into these solid matrices is an important environmental fate process. rsc.orgcore.ac.uk

Degradation Pathways in Environmental Compartments

The persistence of flunixin and its esters in the environment is determined by the rate of their degradation through various biological and chemical pathways.

Under aerobic conditions, the degradation of flunixin in soil is a relatively slow process. nih.gov The primary route for the breakdown of many veterinary medicines in soil is through aerobic biodegradation. amazonaws.com Studies have determined the half-life of flunixin in agricultural soils to range from 39 to 203 days. nih.govresearchgate.net This slow degradation rate provides a substantial window of time during which the compound can be transported off-site from agricultural fields, potentially contaminating surrounding environments. nih.gov

Table 2: Aerobic Soil Half-Life of Flunixin

| Compound | Matrix | Half-Life (DT₅₀) |

|---|---|---|

| Flunixin | Agricultural Soil | 39 - 203 days nih.govresearchgate.net |

Manure from treated animals is a primary entry point for flunixin into the environment. nih.gov Studies on flunixin administered to livestock show that it is excreted in both urine and feces. europa.eu In one study with calves, approximately 31% of the administered dose was recovered in urine and 43% in feces. europa.eu The parent flunixin compound accounted for 8% of the dose in urine and 21% in feces, with the remainder consisting of metabolites. europa.eu Once in manure, these compounds can undergo further biotransformation. The presence of manure has been shown to significantly increase the sorption tendency of veterinary drugs in soil. nih.gov

Aqueous photolysis (degradation by light) and hydrolysis (reaction with water) are important degradation pathways for many chemical compounds in the environment. For flunixin itself, it has been reported to be not photosensitive, suggesting that direct degradation by sunlight is not a significant environmental fate pathway. researchgate.net

However, the ester form, Flunixin methyl ester, has different potential degradation routes. Generally, methyl esters are stable in water at a neutral pH but can undergo hydrolysis under acidic or alkaline conditions. epa.gov This reaction breaks the ester bond to yield the parent carboxylic acid (flunixin) and methanol (B129727). epa.govgoogle.com The rate of this hydrolysis reaction is typically faster in the presence of strong acids or bases. epa.govgoogle.com The potential for photolysis of methyl esters in natural sunlight is considered low, as their light absorption is often outside the natural solar spectrum. epa.gov

Identification and Characterization of Environmental Degradation Products

Direct environmental degradation studies specifically on this compound are not extensively documented in current literature. However, based on fundamental chemical principles and synthesis pathways, its primary degradation route can be inferred. Ester compounds are known to undergo hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. The synthesis of flunixin often involves the hydrolysis of an ethyl or methyl ester as the final step to yield the active acidic form. google.com This strongly suggests that in an aqueous environmental matrix, this compound will hydrolyze to form flunixin and methanol .

Once flunixin is formed from the hydrolysis of its ester, its own degradation pathway becomes environmentally relevant. Studies on flunixin in various matrices have identified several metabolites and potential degradation products. In animal metabolism studies, which can indicate potential environmental pathways, a hydroxylated metabolite, 5-hydroxyflunixin , has been identified. researchgate.net This suggests that hydroxylation is a possible degradation route in the environment.

Stress testing of flunixin under conditions of acid and base hydrolysis, oxidation, and photodegradation has shown that the molecule can degrade, and these degradation products can be separated from the parent compound. researchgate.net However, the specific structures of all resulting products in complex environmental systems like soil and water are not fully characterized. The degradation of flunixin in agricultural soils is a relatively slow process, with reported half-lives ranging from 39 to 203 days. nih.gov This persistence allows for the possibility of transport before complete degradation occurs.

Bioavailability and Environmental Mobility of Flunixin Esters

The bioavailability and environmental mobility of flunixin esters are dictated by their physicochemical properties, which differ from the parent flunixin acid. The esterification of flunixin's carboxylic acid group to form this compound increases its lipophilicity (fat-solubility) and reduces its water solubility.

Bioavailability

In a pharmacological context, ester forms of drugs are often used as prodrugs to enhance bioavailability by improving their ability to cross biological membranes. smolecule.com For instance, carprofen (B1668582) methyl ester, a derivative of another NSAID, demonstrates enhanced solubility and potential for modified pharmacokinetics. smolecule.com Environmentally, the increased lipophilicity of this compound could lead to greater bioaccumulation potential in the fatty tissues of organisms compared to the more polar parent compound. However, its bioavailability in soil and aquatic systems is also heavily influenced by its tendency to bind to organic matter and sediment. The primary bioactivation mechanism for ester prodrugs is enzymatic hydrolysis back to the active acid form. smolecule.com

Environmental Mobility

A compound's mobility in the environment, particularly in soil, governs its potential to leach into groundwater or move into aquatic systems. This mobility is largely dependent on its sorption (binding) to soil particles. Due to its increased lipophilicity, this compound is expected to exhibit stronger sorption to soil organic carbon and clay particles than flunixin.

While specific sorption data for the methyl ester is not available, studies on the parent compound, flunixin, provide a crucial benchmark. Research on five different agricultural soils showed that flunixin's sorption can be described by linear sorption coefficients (Kd) ranging from 8 to 112 L kg⁻¹. nih.gov This sorption was found to be most strongly correlated with the clay and total nitrogen content of the soil. nih.gov

Table 1: Linear Sorption Coefficients of Flunixin in Various Agricultural Soils

Data sourced from studies on flunixin sorption in agricultural soils. nih.gov

Furthermore, desorption studies indicate that the binding of flunixin to soil is relatively strong. Only 3-10% of the total sorbed flunixin was part of a reversibly bound fraction, suggesting a low affinity for this portion to re-mobilize into the soil solution. nih.gov Given that this compound would likely bind even more strongly, its mobility is expected to be low. However, its degradation back to the more mobile flunixin means that over time, the environmental transport characteristics will be those of the parent compound.

Compound Reference Table

Table 2: List of Chemical Compounds

Flunixin Methyl Ester in Research Contexts

Utilization as a Chemical Research Standard

Flunixin (B1672893) methyl ester is primarily utilized as a certified reference material or analytical standard in research and quality control laboratories. nih.govlgcstandards.com Its high purity and well-characterized nature are essential for the accurate identification and quantification of flunixin and its related substances in various matrices.

The role of flunixin methyl ester as a research standard is critical for several analytical applications. It is used in the development and validation of analytical methods, such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), for detecting flunixin residues in biological samples. researchgate.net The National Institute of Standards and Technology (NIST) provides key data for this compound, including its chemical formula, molecular weight, and mass spectrum, which are fundamental for its use as a standard. nist.govnist.gov

Suppliers of chemical standards, such as LGC Standards, provide this compound with a comprehensive certificate of analysis, ensuring its identity, purity, and stability for reliable use in research. lgcstandards.com This allows researchers to have confidence in their experimental results when using this compound as a reference point.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₃F₃N₂O₂ | nist.govnist.gov |

| Molecular Weight | 310.271 g/mol | nist.govnist.gov |

| CAS Number | 75369-63-0 | nist.govnist.gov |

| IUPAC Name | methyl 2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinate | lgcstandards.com |

Role in Investigational Studies of Drug Metabolism and Disposition

This compound plays a role in the study of the metabolism and disposition of flunixin. While flunixin itself is the active drug, its methyl ester can be used as a reference compound in metabolic studies to help identify and quantify metabolites.

In a study summarized by the U.S. Food and Drug Administration (FDA), the methyl ester of flunixin was identified as a residue in the tissues of rats administered flunixin meglumine (B1676163). fda.gov Specifically, a fraction of the residues found in rat excreta corresponded to the retention time of this compound, indicating its formation as a metabolite in this species. fda.gov

The primary metabolite of flunixin in many species, including cattle, is 5-hydroxyflunixin. nih.govnih.govnih.gov The use of this compound in metabolic profiling studies can help to distinguish between the parent drug and its various metabolic products. By having a pure standard of the methyl ester, researchers can more accurately map the metabolic pathways of flunixin.

Studies on the disposition of flunixin in various animal species, such as horses and cattle, are crucial for determining appropriate withdrawal times for the drug in food-producing animals. researchgate.netresearchgate.net The accurate measurement of all residues, including potential minor metabolites like the methyl ester, is essential for ensuring food safety.

Development of Novel Analogs and Derivatives for Mechanistic Research

The chemical scaffold of flunixin, including its methyl ester derivative, serves as a template for the synthesis of novel analogs and derivatives aimed at investigating the mechanisms of action of NSAIDs. By modifying the structure of flunixin, researchers can probe the specific molecular interactions that are responsible for its therapeutic effects and side effects.

While direct studies on the synthesis of a wide array of this compound analogs are not extensively published, the principle is well-established in medicinal chemistry. For instance, research on other NSAIDs, such as piroxicam (B610120) and naproxen (B1676952), demonstrates how the creation of novel derivatives can lead to compounds with altered activity profiles. mdpi.commdpi.com In one study, novel piroxicam analogues were synthesized to explore mechanisms of action beyond cyclooxygenase (COX) inhibition. mdpi.com

Similarly, the synthesis of novel vulgarin (B1207042) derivatives, which are analogs of naproxen methyl ester, has been undertaken to explore their potential as anti-inflammatory agents. mdpi.com This approach of creating esterified derivatives and other analogs allows for the investigation of structure-activity relationships, which can elucidate the roles of different parts of the molecule in binding to its target enzymes, such as COX-1 and COX-2.

The development of such analogs can also help in understanding the mechanisms of drug resistance and in designing new drugs with improved efficacy and safety profiles. A study on the synthesis of flunixin and its derivatives using a solvent-free method with boric acid as a catalyst highlights the potential for creating a library of related compounds for further research. researchgate.net

Q & A

Q. What experimental design considerations are critical for optimizing transesterification yields?

- Methodological Answer : The Taguchi method prioritizes key parameters: catalyst concentration (most influential), reaction temperature, and alcohol-to-oil molar ratio . Orthogonal arrays (e.g., L9 array) reduce experimental runs while maintaining statistical rigor. Post-hoc validation under optimal conditions (e.g., 96.7% yield for rapeseed methyl ester) confirms model accuracy .

Q. How can researchers address low reproducibility in this compound efficacy studies?

- Methodological Answer : Reproducibility issues often stem from inconsistent purity standards or unaccounted metabolites. Implement blinded, randomized trials with positive/negative controls (e.g., indomethacin for COX inhibition). Detailed reporting of synthesis protocols (e.g., solvent purity, catalyst batch) and raw data deposition enhance transparency .

Q. What strategies mitigate interference from byproducts during methyl ester synthesis?

- Methodological Answer : Byproducts like glycerol and unreacted fatty acids can skew yield calculations. Liquid-liquid extraction (e.g., ether) isolates the ester phase, while acid washing removes residual catalysts. Gravimetric analysis post-evaporation ensures accurate yield measurements, with corrections for solvent retention .

Data Analysis and Reporting

Q. How should researchers handle outliers in dose-response studies?

- Methodological Answer : Outliers are assessed using Grubbs’ test or Dixon’s Q-test. If outliers arise from technical errors (e.g., pipetting inaccuracies), repeat experiments are mandatory. For biological variability, nonlinear regression models (e.g., log-dose vs. response) improve robustness .

Q. What statistical frameworks are suitable for analyzing synergistic drug interactions?

- Methodological Answer : Isobolographic analysis quantifies synergism between this compound and adjuvants (e.g., L-NAME). Confidence intervals for combined ED₅₀ values determine additive, synergistic, or antagonistic effects . Software tools (e.g., CompuSyn) automate these calculations .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.